molecular formula C9H9BrClN B2775792 1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride CAS No. 2375269-50-2

1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride

Cat. No. B2775792
CAS RN: 2375269-50-2
M. Wt: 246.53
InChI Key: HQLBCEDGPNWUBI-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)prop-2-yn-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2375269-50-2 . It has a molecular weight of 246.53 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Benzimidazoles

The compound has been investigated in the context of synthesizing benzimidazoles, a class of compounds with significant pharmacological activities. o-Bromophenyl isocyanide, closely related to the target compound, reacts with various primary amines under catalysis to afford 1-substituted benzimidazoles. These reactions proceed with moderate to good yields, demonstrating the utility of bromophenyl derivatives in synthesizing heterocyclic compounds (Lygin & Meijere, 2009).

Characterization and Crystal Structure Analysis

Another aspect of research involving similar compounds focuses on their structural characterization and analysis. For example, the synthesis, characterization, and crystal structure analysis of alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives, including 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, have been detailed. These studies provide insights into the molecular configurations, hydrogen bonding, and interactions, contributing to the understanding of their chemical properties and potential applications (Nadaf et al., 2019).

Corrosion Inhibition

Research has also extended to the evaluation of triazole Schiff bases, including derivatives of bromophenyl, as corrosion inhibitors on mild steel in acid media. These studies investigate the thermodynamic, electrochemical, and quantum chemical aspects of corrosion inhibition, revealing that such compounds offer potential as effective corrosion inhibitors, which is critical for protecting industrial materials (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial and Cytotoxic Activities

Bromophenyl derivatives have been explored for their antimicrobial and cytotoxic activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their biological activities, demonstrating that some compounds exhibit significant antimicrobial activity and potential as cytotoxic agents (Noolvi et al., 2014).

Detection of Nitroaromatic Explosives

The development of luminescent covalent-organic polymers (COPs) utilizing bromophenyl derivatives has been reported for the detection of nitroaromatic explosives. These materials demonstrate fast response times, high sensitivity, and selectivity for tracing explosives such as picric acid and TNT, underscoring their potential in security applications (Xiang & Cao, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H333 (May be harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)prop-2-yn-1-amine hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

1-(4-bromophenyl)prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLBCEDGPNWUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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